[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Description
Bicyclo[1.1.1]pentane derivatives are structurally unique compounds that exhibit diverse chemistry . They are highly strained, allowing them to participate in a range of strain-releasing reactions .
Synthesis Analysis
A continuous flow process to generate [1.1.1]propellane on demand is presented rendering solutions of [1.1.1]propellane that can directly be derivatised into various bicyclo [1.1.1]pentane (BCP) species . This was realised in throughputs up to 8.5 mmol h−1 providing an attractive and straightforward access .Molecular Structure Analysis
Bicyclo[1.1.1]pentane is a four-membered carbocycle with a bridging C(1)-C(3) bond . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
Highly ring-strained BCPs were found to be particularly reactive, delivering cyclobutanone derivatives through a base-mediated single C–C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C–C bond cleavage .Future Directions
There has been a resurgent interest in the chemistry of bicyclo[1.1.1]pentanes driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Properties
IUPAC Name |
[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-4-2-3-5-11(10)13-6-12(7-13,8-13)9-14/h2-5,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMOWSUKBSGSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C23CC(C2)(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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